2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Description
Chemical Structure and Properties
The compound 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine (molecular formula: C₁₁H₁₄N₄, molecular weight: 202.26 g/mol) is a pyrazole derivative featuring a pyridinyl substituent at the 3-position of the pyrazole ring, a methyl group at the 5-position, and an ethylamine side chain at the 1-position . Its structure combines the aromaticity of pyridine with the versatile reactivity of pyrazole, making it a candidate for pharmaceutical applications such as kinase inhibition or antimicrobial activity. The compound is commercially available with ≥95% purity and is cataloged under MDL number MFCD26622516 .
Properties
IUPAC Name |
2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-8-11(14-15(9)7-4-12)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGLRLXSGZSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation and Subsequent Amination
One classical approach involves synthesizing the pyrazole ring bearing the 5-methyl and 3-(pyridin-4-yl) substituents first, followed by the introduction of the ethanamine group at the nitrogen atom.
- Starting materials: Pyridine derivatives and methyl-substituted hydrazines or diketones.
- Key steps:
- Cyclization reactions forming the pyrazole ring.
- Functional group transformations to introduce the ethanamine side chain, often via substitution or reduction of precursor groups such as nitro or halides.
For example, in related pyrazole derivatives, the reaction of sodium salts of pyrazole precursors with heterocyclic amines under reflux in piperidinium acetate or acetic acid yields N-substituted pyrazoles. Such methods have been reported to give good yields within short reaction times (15 min to 4 h) under mild reflux conditions.
Direct N-Alkylation Using Primary Amines
A more recent and innovative method involves the direct preparation of N-substituted pyrazoles by reacting primary aliphatic or aromatic amines with pyrazole precursors using bench-stable amination reagents.
- Advantages: Avoids the use of hydrazines, which are often toxic and difficult to handle.
- Reagents: Commercially available amination reagents such as electrophilic aminating agents.
- Conditions: Mild temperatures, short reaction times, and no inorganic reagents required.
- Mechanism: Electrophilic amination of the pyrazole nitrogen by the primary amine substrate.
- Yields: Moderate to good yields (e.g., 44% isolated yield reported for an N-alkyl pyrazole analogue).
- Optimization: Reaction temperature (0 °C to reflux), solvent choice, and reagent stoichiometry critically affect yields.
This method is particularly suitable for synthesizing pyrazoles with ethanamine substituents directly from primary amines, including 2-aminoethyl derivatives.
Specific Synthetic Example for 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
While direct literature on this exact compound is limited, analogous compounds such as 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol have been synthesized via multi-step organic reactions starting from pyrazole and pyridine derivatives. The preparation typically involves:
- Formation of the pyrazole ring with methyl and pyridinyl substituents.
- Introduction of the ethanamine side chain via substitution reactions on halogenated intermediates or reduction of nitro precursors.
- Purification by recrystallization or chromatography.
- Characterization by NMR and mass spectrometry.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, acetic acid, or piperidinium acetate | Solvent choice affects solubility and reaction rate |
| Temperature | 0 °C to reflux (approx. 80-110 °C) | Lower temps favor selectivity; reflux improves yield |
| Reaction Time | 15 min to 4 h | Longer times may improve conversion but risk side reactions |
| Reagents Stoichiometry | Equimolar or slight excess of amine | Excess amine can lead to side reactions |
| Catalysts/Additives | Sodium acetate, ammonium acetate | Buffering agents stabilize reaction environment |
Analytical and Purification Techniques
- Purification: Recrystallization from ethanol or other suitable solvents; chromatographic methods when needed.
- Characterization: NMR spectroscopy (1H, 13C), Mass Spectrometry, elemental analysis confirm structure and purity.
Summary Table of Preparation Methods
| Method No. | Approach | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1 | Pyrazole core formation + amination | Pyrazole precursors, heterocyclic amines | Reflux in piperidinium acetate or acetic acid, 15 min–4 h | 50-80 (typical) | Established method, good yields | Multi-step, requires functional group transformations |
| 2 | Direct N-alkylation from primary amines | Primary amines, electrophilic amination reagent | Mild temp (0 °C to reflux), no inorganic reagents | ~44 reported | Avoids hydrazines, simple procedure | Moderate yield, reagent cost |
| 3 | Substitution on halogenated intermediates | Halogenated pyrazole derivatives, ethanamine | Multi-step, various solvents | Variable | Versatile, allows functional group variation | Multi-step, purification needed |
Research Findings and Notes
- The direct amination method using primary amines as limiting reagents is a significant advancement, reducing hazardous reagents and simplifying synthesis.
- Reaction optimization studies indicate that simultaneous addition of reagents at low temperature followed by heating improves reproducibility and yield.
- The presence of bases like diisopropylethylamine may reduce yield due to side reactions consuming the amination reagent.
- The pyrazole ring substitution pattern critically influences reactivity and biological activity, necessitating precise control during synthesis.
- Handling of reagents requires care due to potential toxicity and reactivity, especially with electrophilic amination agents and diazonium salts used in related syntheses.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Differences and Implications
Heterocyclic Modifications
- Pyridine vs. Thiazole/Thiophene : The pyridine ring in the target compound (electron-withdrawing) contrasts with thiazole (electron-rich sulfur atom) in or thiophene (aromatic sulfur heterocycle) in . These differences influence solubility and electronic properties. Pyridine derivatives often exhibit improved bioavailability compared to thiophene analogs due to enhanced hydrogen bonding .
- Imidazole/Trifluoromethyl Additions : Compounds like those in incorporate trifluoromethyl-imidazole groups, which enhance metabolic stability and lipophilicity but increase molecular weight (564.44 g/mol vs. 202.26 g/mol for the target compound).
Substituent Effects
- Methyl vs. Trifluoromethyl : Methyl groups (as in the target compound) are less sterically hindering than trifluoromethyl groups (), which may affect binding pocket accessibility.
Biological Activity
2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known by its CAS number 1504614-36-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.
- IUPAC Name : 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
- Molecular Formula : C11H14N4
- Molecular Weight : 202.26 g/mol
- Purity : 95% .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrazole derivatives, including 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising antibacterial activity against several strains:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
| 2-(5-methyl...) | Staphylococcus aureus | TBD |
| 2-(5-methyl...) | Escherichia coli | TBD |
The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. For example, it has been tested against Candida albicans and other fungal strains with varying MIC values. The following table summarizes the antifungal activity observed:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results suggest that the compound could be effective in treating fungal infections .
Anticancer Activity
The anticancer potential of pyrazole derivatives has garnered attention in recent research. Studies have shown that compounds similar to 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) |
|---|---|
| HEP2 (Epdermoid Carcinoma) | <10 |
| Colon Cancer Cells | <20 |
These findings suggest a promising avenue for further exploration in cancer therapeutics .
Case Studies
Several case studies have been published regarding the biological activities of pyrazole derivatives:
- Antibacterial Efficacy Study : A study assessing the efficacy of various pyrazole compounds revealed that derivatives with specific substitutions exhibited enhanced antibacterial properties against resistant strains of bacteria.
- Anticancer Mechanism Exploration : Research focused on the mechanism of action of pyrazole-based compounds indicated that they may induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. What are the recommended synthetic strategies for 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole and pyridine precursors. Key methods include:
- Amination of pyrazole intermediates : Reacting halogenated pyrazoles (e.g., 5-methyl-3-(pyridin-4-yl)-1H-pyrazole) with ethylamine derivatives under reflux in ethanol or acetonitrile .
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce the pyridin-4-yl group, followed by alkylation to attach the ethanamine moiety .
- Optimization factors : Reaction temperature (35–80°C), solvent polarity (e.g., DMSO for solubility), and catalysts (e.g., copper bromide for amination) critically impact yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridin-4-yl δ ~8.8 ppm, pyrazole methyl δ ~2.5 ppm) .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., observed [M+H]⁺ = 215) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for pyrazole-pyridine hybrids .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies for this compound?
Methodological Answer: Contradictions may arise from assay conditions or target specificity. Strategies include:
- Comparative binding assays : Use isothermal titration calorimetry (ITC) to measure affinity constants under standardized buffer conditions .
- Molecular docking : Compare binding poses in protein targets (e.g., kinases) using software like AutoDock to identify structural determinants of activity .
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or compound purity .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
Methodological Answer: The pyridin-4-yl and pyrazol-1-yl groups enable dual interactions:
- Hydrogen bonding : Pyridine nitrogen participates in H-bonding with catalytic residues (e.g., in kinases) .
- Hydrophobic interactions : The methyl group on pyrazole enhances binding to hydrophobic pockets .
- Experimental validation : Use site-directed mutagenesis on target proteins to identify critical residues for binding .
Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- In silico ADME modeling : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- Molecular dynamics simulations : Analyze stability in biological membranes to estimate absorption rates .
- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 cell permeability) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reproduce conditions : Ensure exact replication of solvent purity, catalyst batch, and inert atmosphere .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation) that reduce yield .
- Statistical optimization : Apply response surface methodology (RSM) to identify critical variables (e.g., temperature vs. time) .
Structural and Functional Insights
Q. What role do substituents (methyl, pyridinyl) play in modulating the compound’s reactivity?
Methodological Answer:
- Steric effects : The methyl group on pyrazole restricts rotation, stabilizing planar conformations for target binding .
- Electronic effects : Pyridin-4-yl enhances electron density at the pyrazole ring, increasing nucleophilicity for alkylation reactions .
- Experimental proof : Synthesize analogs (e.g., replacing methyl with ethyl) and compare reaction rates via HPLC .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic/basic conditions and analyze degradation products via UPLC-QTOF .
- Circular dichroism (CD) : Monitor conformational changes in buffer solutions mimicking blood pH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
